A Technical Guide to the Crystal Structure and Axial Coordination of Rhodium(II) Acetate Dimer
A Technical Guide to the Crystal Structure and Axial Coordination of Rhodium(II) Acetate Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(II) acetate dimer, with the chemical formula Rh₂(O₂CCH₃)₄, is a coordination complex that has garnered significant attention in the fields of catalysis and medicinal chemistry.[1][2][3] This dark green, air-stable powder is a prominent member of the family of transition metal carboxylate complexes and serves as a versatile catalyst for a range of organic transformations, including cyclopropanation and C-H bond functionalization.[1][3][4] Its unique "paddlewheel" structure, featuring a rhodium-rhodium bond, provides a fascinating platform for studying metal-metal interactions and the influence of ligand coordination on reactivity.[5][6] This guide provides an in-depth technical examination of the crystal structure of rhodium(II) acetate dimer and the critical role of axial ligand coordination in modulating its chemical and physical properties.
The Core Architecture: Crystal Structure of the Dimer
The foundational structure of rhodium(II) acetate dimer is characterized by a distinctive paddlewheel arrangement.[5] In this configuration, two rhodium atoms are bridged by four acetate ligands. Each rhodium atom is in a distorted octahedral coordination environment, being bound to four oxygen atoms from the acetate groups in the equatorial plane, the other rhodium atom, and typically a weakly coordinated axial ligand, such as water, in the solid state.[1][2]
The most notable feature of this structure is the direct rhodium-rhodium single bond. The length of this bond is a sensitive indicator of the electronic environment around the dinuclear core and is typically found to be around 2.39 Å in the hydrated form.[1][2] The four bridging acetate ligands wrap around the Rh-Rh axis, holding the two metal centers in close proximity.
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// Nodes for Rhodium atoms Rh1 [label="Rh", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rh2 [label="Rh", pos="2.5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Acetate Oxygen atoms (equatorial) O1a [label="O", pos="-0.5,1.5!", fillcolor="#EA4335"]; O1b [label="O", pos="3,1.5!", fillcolor="#EA4335"]; O2a [label="O", pos="-0.5,-1.5!", fillcolor="#EA4335"]; O2b [label="O", pos="3,-1.5!", fillcolor="#EA4335"]; O3a [label="O", pos="1,-1.8!", fillcolor="#EA4335"]; O3b [label="O", pos="1.5,-1.8!", fillcolor="#EA4335"]; O4a [label="O", pos="1,1.8!", fillcolor="#EA4335"]; O4b [label="O", pos="1.5,1.8!", fillcolor="#EA4335"];
// Nodes for Axial Ligands L1 [label="L", pos="-1.5,0!", shape=ellipse, fillcolor="#FBBC05"]; L2 [label="L", pos="4,0!", shape=ellipse, fillcolor="#FBBC05"];
// Edges // Rh-Rh bond Rh1 -- Rh2 [penwidth=2.5, color="#34A853", label="Rh-Rh Bond", fontcolor="#202124", len=2.5];
// Equatorial Rh-O bonds Rh1 -- O1a; Rh2 -- O1b; Rh1 -- O2a; Rh2 -- O2b; Rh1 -- O3a [style=dashed]; Rh2 -- O3b [style=dashed]; Rh1 -- O4a [style=dashed]; Rh2 -- O4b [style=dashed];
// Axial Rh-L bonds Rh1 -- L1 [style=dotted, label="Axial", fontcolor="#5F6368"]; Rh2 -- L2 [style=dotted, label="Axial", fontcolor="#5F6368"];
// Acetate bridges (simplified) O1a -- O1b [style=invis]; O2a -- O2b [style=invis];
} caption: "Paddlewheel structure of Rh₂(O₂CCH₃)₄L₂."
| Parameter | Typical Value (Å) | Reference |
| Rh-Rh Bond Length | 2.39 | [1][2] |
| Rh-O (equatorial) | 2.04 - 2.06 | [7] |
| Rh-N (axial, pyridine) | ~2.24 | [7] |
Axial Coordination: A Gateway to Modulating Reactivity
The rhodium atoms in the dimer possess vacant axial coordination sites, which can readily interact with Lewis bases.[1] This axial ligation is a crucial aspect of the chemistry of rhodium(II) acetate dimer, as it directly influences the electronic structure and, consequently, the catalytic activity of the complex.[4]
A wide variety of ligands, including water, alcohols, nitriles, and pyridines, can coordinate to these axial positions.[8][9] The strength of this interaction can vary significantly, leading to measurable changes in the Rh-Rh bond length.[5] Generally, stronger axial donors lead to a slight elongation of the Rh-Rh bond. This is attributed to an increase in electron density in the Rh-Rh σ* antibonding orbital. The nature of the axial ligand can be strategically chosen to fine-tune the catalytic properties of the dirhodium center. For instance, bulky axial ligands can introduce steric hindrance, influencing the stereoselectivity of catalytic reactions.
Experimental Characterization: Methodologies and Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of the rhodium(II) acetate dimer and its adducts.
Rationale: Single-crystal X-ray diffraction is the definitive method for obtaining detailed structural information, including bond lengths, bond angles, and overall molecular geometry. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice.
Step-by-Step Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For rhodium(II) acetate dimer, dissolving the compound in a suitable solvent like methanol and allowing for slow evaporation can yield suitable crystals.[7]
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent solvent loss and radiation damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[10] The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[11]
Spectrophotometric Titration for Axial Ligand Binding
Objective: To determine the equilibrium constant (binding constant) for the association of an axial ligand with the rhodium(II) acetate dimer.
Rationale: The coordination of an axial ligand often results in a change in the electronic absorption spectrum (UV-Vis) of the rhodium dimer.[8] By systematically adding a ligand to a solution of the dimer and monitoring the changes in absorbance, the binding constant can be calculated.[12][13]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of rhodium(II) acetate dimer of a known concentration in a non-coordinating solvent (e.g., dichloromethane). Prepare a stock solution of the ligand of interest in the same solvent at a significantly higher concentration.
-
Initial Spectrum: Record the UV-Vis spectrum of the rhodium(II) acetate dimer solution.
-
Titration: Add small, precise aliquots of the ligand stock solution to the dimer solution.[13] After each addition, thoroughly mix the solution and record the UV-Vis spectrum. Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the axial sites.
-
Data Analysis: The change in absorbance at a specific wavelength where the complex absorbs differently from the free dimer is plotted against the concentration of the added ligand. The resulting data are then fitted to a suitable binding model (e.g., a 1:2 binding isotherm for the coordination of two ligands) using non-linear regression analysis to extract the binding constant.[14][15]
Applications and Future Outlook
The fundamental understanding of the crystal structure and axial coordination of rhodium(II) acetate dimer is pivotal for its application in various fields. In catalysis, the ability to modulate the electronic and steric properties of the catalytic center through axial ligand choice allows for the optimization of reaction outcomes.[4] In drug development, dirhodium compounds have shown promise as anticancer agents, and their interactions with biological macromolecules are often mediated by axial coordination.
Future research will likely focus on the design of novel dirhodium complexes with tailored bridging and axial ligands to achieve even greater control over catalytic selectivity and to develop new therapeutic agents with enhanced efficacy and target specificity.
References
- Thordarson, P. (2011). Determining binding constants. In Supramolecular Chemistry (pp. 127-143).
- Conners, K. A. (1987). Binding Constants: The Measurement of Molecular Complex Stability. John Wiley & Sons.
- Kitamura, H., Ozawa, T., Jitsukawa, K., & Einaga, H. (2000). Syntheses, structures, and properties of tetrakis(mu-acetato)dirhodium(II) complexes with axial pyridine nitrogen donor ligands with or without assistance of hydrogen bonds. Inorganic Chemistry, 39(15), 3294-3300.
-
ResearchGate. (n.d.). Structure of dirhodium(II,II) tetraacetate (Rh2OAc4) 2. L=ligand... Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The molecular structure of the Rh2(OAc)4(NHC)2 toluene trisolvate,... Retrieved from [Link]
-
Wikipedia. (2023, December 1). Rhodium(II) acetate. Retrieved from [Link]
- Berry, J. F., & Lu, C. C. (2015). Axial Ligand Coordination to the C–H Amination Catalyst Rh2(esp)2: A Structural and Spectroscopic Study. Inorganic Chemistry, 54(17), 8817-8824.
- Mkhize, S. V., & Darkwa, J. (2021). Adducts of Rhodium(II) Acetate and Rhodium(II) Pivalate with 1,8-Diazabicyclo[5.4.0]undec-7-ene. Molecules, 26(9), 2731.
- University of... (n.d.). Determination of the binding constant.
-
De Gruyter. (n.d.). Crystal structure of tetrakis(acetato)bis(4-pyridinemethanol)dirhodium, Rh2(C2H3O2)4(C6H7NO)2. Retrieved from [Link]
-
ResearchGate. (n.d.). Axial Ligand Coordination to the C-H Amination Catalyst Rh2(esp)2: A Structural and Spectroscopic Study. Retrieved from [Link]
- ACS Publications. (2000). X-ray Structures and DFT Calculations on Rhodium−Olefin Complexes: Comments on the 103Rh NMR Shift−Stability Correlation. Organometallics, 19(25), 5338-5347.
-
ChemEurope.com. (n.d.). Rhodium(II) acetate. Retrieved from [Link]
- PMC. (2021). Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core. Polymers (Basel), 13(16), 2636.
- ACS Publications. (1965). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry, 4(6), 811-814.
- Royal Society of Chemistry. (2018). Mild complexation protocol for chiral Cp x Rh and Ir complexes suitable for in situ catalysis. Chemical Science, 9(46), 8631-8636.
-
ResearchGate. (n.d.). Synthesis, Structure, and Properties of Rhodium(II) Acetate Complexes with 2H-Azirines. Retrieved from [Link]
-
American Elements. (n.d.). Rhodium(II) Acetate Dimer. Retrieved from [Link]
- University of South Florida Scholar Commons. (2018). Influence of Tethered, Axially Coordinated Ligands on Rh(II,II)
-
UIV CHEM. (n.d.). Rhodium(II) Acetate Dimer,15956-28-2,Rh2(OAc)4. Retrieved from [Link]
- ACS Publications. (2000). Syntheses and x-ray crystal structures of highly dissociated rhodium(I) phosphine complexes using very bulky phosphine ligands. Organometallics, 19(25), 5338-5347.
-
Semantic Scholar. (n.d.). Practical Guide to Determination of Binding Constants. Retrieved from [Link]
- Wydział Chemii. (2025). Raw and processed data for the model rhodium(I) complex studied by time-resolved Laue diffraction.
- Knowledge UChicago. (2024). Nanosecond-Lived Excimer Observation in a Crystal of a Rhodium(I) Complex via Time-Resolved X-ray Laue Diffraction.
- ACS Publications. (1982). Strength and trans influence of the rhodium-rhodium bond in rhodium(II) carboxylate dimers. Journal of the American Chemical Society, 104(15), 4245-4246.
- Royal Society of Chemistry. (2023). Recent advances in dirhodium-catalysed asymmetric reactions. Organic Chemistry Frontiers, 10(10), 2541-2567.
Sources
- 1. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Rhodium(II)_acetate [chemeurope.com]
- 3. 二聚醋酸铑 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. Experienced supplier of Rh2(OAc)4,Rhodium(II) acetate dimer,15956-28-2 [riyngroup.com]
- 7. d-nb.info [d-nb.info]
- 8. Syntheses, structures, and properties of tetrakis(mu-acetato)dirhodium(II) complexes with axial pyridine nitrogen donor ligands with or without assistance of hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Raw and processed data for the model rhodium(I) complex studied by time-resolved Laue diffraction - Wydział Chemii [danebadawcze.uw.edu.pl]
- 12. par.nsf.gov [par.nsf.gov]
- 13. A novel spectroscopic titration method for determining the dissociation constant and stoichiometry of protein-ligand complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
